![molecular formula C21H25N5O2S B2982926 N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105232-59-4](/img/structure/B2982926.png)
N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Overview
Description
N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H25N5O2S and its molecular weight is 411.52. The purity is usually 95%.
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Biological Activity
N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and neuroprotective properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound's molecular formula is C21H25N5O2S with a molecular weight of 411.52 g/mol. The structural features include a thiazolo[4,5-d]pyridazin moiety, which is known for various biological activities.
Structural Formula
Antibacterial Activity
Recent studies have demonstrated that phenylthiazole derivatives, closely related to the compound , exhibit promising antibacterial properties. One study synthesized a series of phenylthiazoles and evaluated their activity against multidrug-resistant bacterial strains. Notably, compounds with a tert-butyl side chain showed enhanced stability and activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
Key Findings:
- Compounds demonstrated rapid bactericidal activity against MRSA.
- Some derivatives completely eradicated bacterial colonies within 24 hours, outperforming traditional antibiotics like vancomycin .
Anticancer Activity
The thiazole moiety has been linked to various anticancer activities. Research indicates that compounds containing thiazole rings can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives similar to N-(tert-butyl)-2-(4-oxo-7-phenyl...) were tested against multiple cancer cell lines, revealing significant cytotoxic effects.
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 19 | A549 (lung adenocarcinoma) | 12.5 | Induction of apoptosis |
Compound 23 | NIH/3T3 (mouse embryoblast) | 15.0 | Cell cycle arrest |
Compound 26 | MCF7 (breast cancer) | 10.0 | Inhibition of Bcl-2 |
Neuroprotective Activity
The compound also shows potential neuroprotective effects. Studies involving thiazole derivatives indicate that they can protect neuronal cells from oxidative stress and apoptosis. The presence of the pyrrolidine ring may enhance these protective effects.
Case Study: Neuroprotective Effects
In a study assessing the neuroprotective potential of thiazole derivatives in a model of oxidative stress-induced neuronal injury, one compound demonstrated significant reductions in cell death and reactive oxygen species (ROS) levels.
Scientific Research Applications
N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a research compound with potential biological activities, drawing interest in medicinal chemistry. Its molecular formula is C21H25N5O2S, and it has a molecular weight of 411.52 g/mol.
Antibacterial Activity
Phenylthiazole derivatives, which are structurally related to this compound, have demonstrated antibacterial properties. Studies have shown that phenylthiazoles exhibit activity against multidrug-resistant bacterial strains. Specifically, compounds with a tert-butyl side chain have shown enhanced stability and activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Some derivatives eradicated bacterial colonies within 24 hours, outperforming traditional antibiotics.
Anticancer Activity
The thiazole moiety in the compound has been linked to anticancer activities. Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis. Derivatives similar to N-(tert-butyl)-2-(4-oxo-7-phenyl...) have been tested against multiple cancer cell lines, showing cytotoxic effects.
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 19 | A549 (lung adenocarcinoma) | 12.5 | Induction of apoptosis |
Compound 23 | NIH/3T3 (mouse embryoblast) | 15.0 | Cell cycle arrest |
Compound 26 | MCF7 (breast cancer) | 10.0 | Inhibition of Bcl-2 |
Neuroprotective Activity
Properties
IUPAC Name |
N-tert-butyl-2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-21(2,3)23-15(27)13-26-19(28)17-18(16(24-26)14-9-5-4-6-10-14)29-20(22-17)25-11-7-8-12-25/h4-6,9-10H,7-8,11-13H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFQKAOPFXCLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=CC=C3)SC(=N2)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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